![molecular formula C21H21N3O5 B2395100 2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932359-40-5](/img/structure/B2395100.png)
2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route . The reduction was carried out using sodium borohydride (NaBH4), a powerful reducing agent known for its selectivity .Molecular Structure Analysis
The molecular structure analysis of similar compounds shows that they consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Applications De Recherche Scientifique
Structural and Interaction Studies
Research on quinoline derivatives demonstrates their significance in structural and molecular interaction studies. For example, quinoline-based amides have been investigated for their spatial orientations and interactions with anions, showcasing the importance of these compounds in understanding molecular geometry and assembly mechanisms. These studies reveal that the amide derivatives can adopt specific spatial configurations facilitating the formation of complex structures through weak interactions, such as C–H⋯π and C–H⋯O bonds, leading to the development of materials with channel-like structures or specific geometries (Kalita, Baruah, 2010).
Chemosensors
The development of chemosensors utilizing quinoline moieties underscores their potential in environmental and biological monitoring. A study highlighted the synthesis of a quinoline-based "off–on fluorescence type" chemosensor for Zn2+ detection. This chemosensor, featuring quinoline as the fluorophore, exhibited remarkable fluorescence enhancement upon Zn2+ binding in aqueous solutions. Its high sensitivity and reversibility make it a promising tool for monitoring Zn2+ concentrations in living cells and environmental samples, demonstrating the adaptability of quinoline derivatives in the design of sensitive and selective sensing devices (Park et al., 2015).
Antimicrobial and Antitubercular Agents
Quinoline derivatives have also been explored for their antimicrobial properties. Research into 2-(quinolin-4-yloxy)acetamides has identified them as potent in vitro inhibitors against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. These studies have led to the identification of compounds with minimum inhibitory concentration (MIC) values in the submicromolar range, highlighting their potential as novel antitubercular agents. Such compounds have shown activity comparable to established drugs like rifampin and isoniazid in macrophage models of Mtb infection, offering promising avenues for tuberculosis treatment (Pissinate et al., 2016).
Propriétés
IUPAC Name |
2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-27-16-4-2-15(3-5-16)23-11-14-8-13-9-18-19(29-7-6-28-18)10-17(13)24(21(14)26)12-20(22)25/h2-5,8-10,23H,6-7,11-12H2,1H3,(H2,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMGOLDASARPPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)N)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2395018.png)
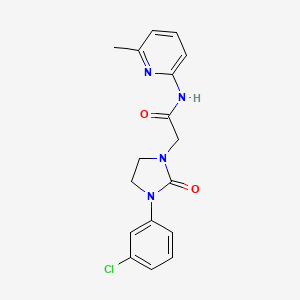
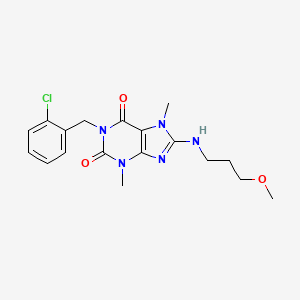
![4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2395022.png)

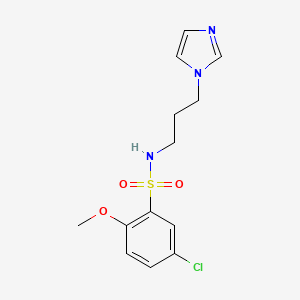
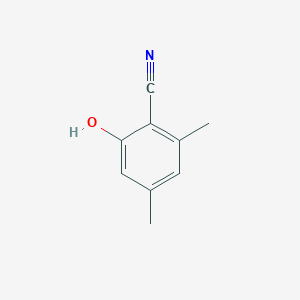
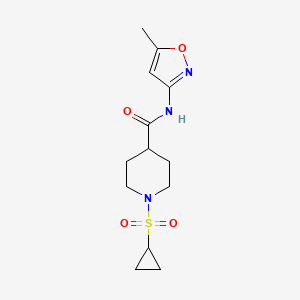
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)
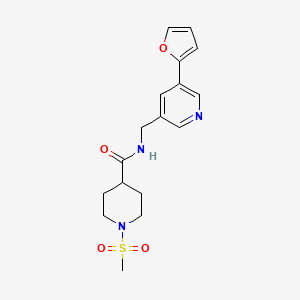
![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)
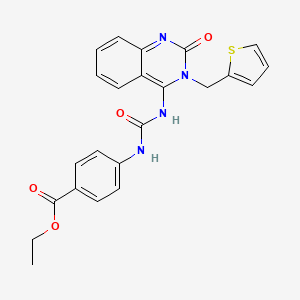
![6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2395039.png)